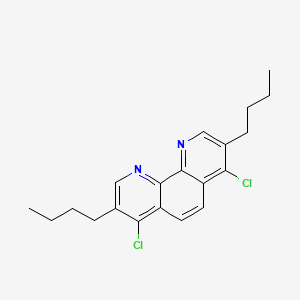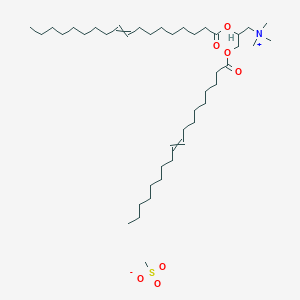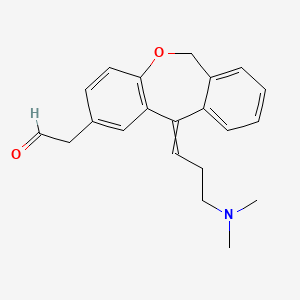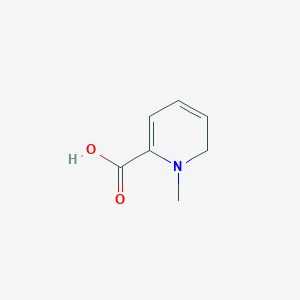
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the substitution of butyl groups at positions 3 and 8, and chlorine atoms at positions 4 and 7 on the phenanthroline skeleton. It is a white solid that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry .
Métodos De Preparación
The synthesis of 1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- typically involves the following steps:
Skraup Reaction: The initial step involves the Skraup reaction of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene.
Substitution Reactions: The phenanthroline is then subjected to substitution reactions to introduce butyl groups at positions 3 and 8, and chlorine atoms at positions 4 and 7.
Análisis De Reacciones Químicas
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation: The compound forms strong complexes with metal ions, which is a key feature in its coordination chemistry.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Industry: The compound is used in the development of sensors and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- involves its ability to form strong complexes with metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to their observed effects .
Comparación Con Compuestos Similares
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- can be compared with other similar compounds such as:
2,2’-Bipyridine: Both compounds are used as ligands in coordination chemistry, but 1,10-phenanthroline derivatives are generally stronger bases and form more stable complexes.
Phenanthrene: While phenanthrene is a hydrocarbon, 1,10-phenanthroline derivatives contain nitrogen atoms that enhance their coordination properties.
Ferroin: This is a well-known complex of 1,10-phenanthroline with iron(II).
Propiedades
Número CAS |
208054-13-1 |
|---|---|
Fórmula molecular |
C20H22Cl2N2 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
3,8-dibutyl-4,7-dichloro-1,10-phenanthroline |
InChI |
InChI=1S/C20H22Cl2N2/c1-3-5-7-13-11-23-19-15(17(13)21)9-10-16-18(22)14(8-6-4-2)12-24-20(16)19/h9-12H,3-8H2,1-2H3 |
Clave InChI |
UMHXOIPFRFBLNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=C2C(=C1Cl)C=CC3=C(C(=CN=C32)CCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14104149.png)
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B14104157.png)



![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14104173.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104185.png)
![8-(3-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14104193.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104194.png)
![[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14104196.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14104204.png)
![5-(2-hydroxy-4-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104217.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14104221.png)
![3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14104226.png)
